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molecular formula C10H19N B8671900 N-tert-butylhex-5-yn-1-amine

N-tert-butylhex-5-yn-1-amine

Cat. No. B8671900
M. Wt: 153.26 g/mol
InChI Key: ATUKODIBPQHNMK-UHFFFAOYSA-N
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Patent
US08431564B2

Procedure details

A solution of 3.5 g of 17b in 30 ml of tert-butyl amine was stirred at ambient temperature for 24 hrs. The reaction mixture was concentrated and the residues were partitioned between ethyl acetate and 5% NaHCO3. The organic layer was dried and concentrated, to provide 3.0 g of 17c as a colorles oil, which was used without further purification in next step.
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11])(=O)=O.[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>>[C:12]([NH:16][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CS(=O)(=O)OCCCCC#C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residues were partitioned between ethyl acetate and 5% NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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